molecular formula C12H15NO2 B174765 Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 17133-54-9

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No. B174765
CAS RN: 17133-54-9
M. Wt: 205.25 g/mol
InChI Key: VMDHSQPHGNLFCV-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . It’s found in many natural products and synthetic molecules, and it represents a privilege scaffold .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves the cyclization of carbamate, urea, thiourea, isocyanate, and the reductive cyclization of azidoamide . The Castagnoli–Cushman reaction is also commonly used .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is complex and varies depending on the specific derivative. The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include cyclization, carbonylation, carbomylation, and reductive cyclization of azidoamide . Metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives are also included .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinolin-1(2H)-one derivatives can vary greatly depending on the specific derivative. For example, one derivative, 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I1), is a white powder with a melting point of 206–208 °C .

Scientific Research Applications

Neuroprotective and Antidepressant Properties

  • Tetrahydroisoquinolines (THIQs), a class to which Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is structurally related, have been explored for their neuroprotective and antidepressant-like activities. The pharmacology of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound in this class, demonstrates significant neuroprotective, antiaddictive, and antidepressant properties in animal models. These effects are attributed to mechanisms such as monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system (Antkiewicz‐Michaluk, Agnieszka Wąsik, & J. Michaluk, 2018).

Anticancer Applications

  • The THIQ scaffold has been identified as a 'privileged structure' in drug discovery, particularly in cancer therapy. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the anticancer potential of this class. THIQ derivatives have been synthesized and studied for their effectiveness in drug discovery targeting various cancers (Singh & Shah, 2017).

Applications in Infectious Diseases

  • THIQ derivatives have also shown promise as candidates for treating infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. Their unique mechanisms of action and broad therapeutic activities make them potential novel drugs for these diseases (Singh & Shah, 2017).

Antimicrobial and Antifungal Activities

  • Beyond their neuroprotective and anticancer applications, THIQs and related compounds have been studied for their antimicrobial and antifungal activities. The research emphasizes the broad-spectrum potential of these compounds in addressing various health concerns beyond their traditional applications (Dembitsky, Gloriozova, & Poroikov, 2015).

Future Directions

The future directions for the study of these compounds could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against certain organisms . The results of previous studies would help us to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives .

properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-quinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHSQPHGNLFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623400
Record name Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17133-54-9
Record name Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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